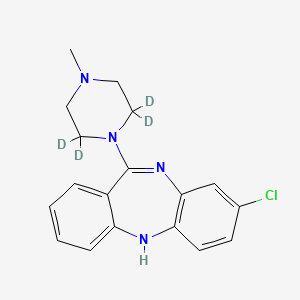

Quetiapine D4 fumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quetiapine (D4 fumarate) is an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder . It is known for its ability to target both positive and negative symptoms of schizophrenia and is often used as a sleep aid due to its sedative effects . Quetiapine was developed in 1985 and approved for medical use in the United States in 1997 .

Mechanism of Action

Target of Action

Quetiapine D4 fumarate, an atypical antipsychotic agent, primarily targets dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . It also has moderate affinity for serotonin 1A receptors (HTR1A) and antagonist activity at alpha1 adrenergic, muscarinic, and histaminergic (HTH1) receptors .

Mode of Action

In schizophrenia, its actions could occur from the antagonism of D2 and 5HT2A receptors . The blockade of D2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia . 5-HT2 and α2 receptor antagonism is related to quetiapine’s antidepressant activity .

Biochemical Pathways

Quetiapine undergoes an extensive liver biotransformation, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . Among them, CYP3A4 and CYP2D6 are the predominant metabolic systems . CYP3A4 is known to give rise to N-desalkylquetiapine, N-desalkylquetiapine sulfoxide, and quetiapine sulfoxide, and CYP2D6 is known to give rise to 7-hydroxyquetiapine, 7-hydroxy-N-desalkylquetiapine .

Pharmacokinetics

Quetiapine demonstrates a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment . It is well-tolerated and a suitable option for some patients with high sensitivity to other drugs . The metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation . The half-life of the parent compound is 7 hours , and the oral bioavailability of the drug in tablet form is nearly 100% .

Result of Action

Quetiapine has hypnotic effects at low doses, mood effects at midrange doses, and antipsychotic effects at higher doses . It is approved as a first-line therapy for bipolar mania and depression and as an adjuvant for major depressive disorder . The sedative effects of quetiapine are sometimes diminished at higher doses .

Action Environment

The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.035 , which means that the use of quetiapine fumarate is predicted to present an insignificant risk to the environment . Quetiapine fumarate is water soluble. Following sewage treatment, in the natural environment quetiapine fumarate is expected to dissipate from the water phase into aquatic sediments where it is expected to undergo extensive degradation .

Biochemical Analysis

Biochemical Properties

Quetiapine D4 Fumarate interacts with various enzymes and proteins. It has a notable in vivo receptor-occupancy profile and exerts antagonistic actions at histamine receptors . The metabolism of this compound is mediated by the cytochrome P450 system, and CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation .

Cellular Effects

This compound has demonstrated a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment . It influences cell function by interacting with various neurotransmitter receptors, including serotonin, dopamine, histamine, and adrenergic receptors .

Molecular Mechanism

The exact mechanism of action of this compound is not fully understood. It is known to exert its effects at the molecular level through various interactions. For instance, it has antagonist activity at histamine receptors, which likely contribute to its sedative effects . It also has notable interactions with dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates dose-dependent clinical efficacy . The half-life of the parent compound is approximately 7 hours , indicating its stability over time

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The minimal effective dose (MED) of hindlimb retraction time (HRT) and forelimb retraction time (FRT) of this compound was 20 mg·kg-1 and 100 mg·kg-1, respectively .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is predominantly metabolized by cytochrome P450 (CYP) 3A4 to an inactive sulfoxide metabolite and also participates in the metabolism of its active metabolite, N-desalkyl quetiapine .

Transport and Distribution

This compound is rapidly absorbed after oral administration, with the time to peak plasma concentration ranging from 1 to 2 hours . It is approximately 83% bound to serum proteins , suggesting its distribution within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quetiapine involves the reaction of 11-chlorodibenzo[b,f][1,4]thiazepine with 2-(2-chloroethoxy)ethanol in the presence of a base . The reaction is typically carried out in polar organic solvents or aprotic organic solvents . The key intermediate in this process is 11-chlorodibenzo[b,f][1,4]thiazepine .

Industrial Production Methods: Industrial production of quetiapine fumarate involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Quetiapine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include quetiapine N-oxide, quetiapine related compound B, and quetiapine related compound G .

Scientific Research Applications

Quetiapine (D4 fumarate) has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on neurotransmitter systems and receptor binding profiles.

Industry: Utilized in the pharmaceutical industry for the production of antipsychotic medications.

Comparison with Similar Compounds

- Clozapine

- Olanzapine

- Risperidone

- Ziprasidone

- Paliperidone

- Aripiprazole

Properties

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i14D2,16D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHJBWUIWQOFLF-SQGQDMBVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.